2-Cyclopentyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
Description
This compound features a cyclopentyl group attached to an ethanone backbone, which is further linked to a piperidine ring substituted with a 3-methylpyridinyloxymethyl moiety.
Properties
IUPAC Name |
2-cyclopentyl-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15-5-4-10-20-19(15)23-14-17-8-11-21(12-9-17)18(22)13-16-6-2-3-7-16/h4-5,10,16-17H,2-3,6-9,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQZNJWASVUIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)CC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the piperidine ring, the attachment of the pyridine moiety, and the introduction of the cyclopentyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Moiety: This step may involve nucleophilic substitution reactions where the pyridine ring is introduced.
Introduction of the Cyclopentyl Group: This can be done through alkylation reactions using cyclopentyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous ethanone derivatives, emphasizing substituent effects, synthesis strategies, and inferred biological relevance.
Piperidine/Piperazine-Linked Ethanones
Biological Activity
2-Cyclopentyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties
- Molecular Weight: 288.39 g/mol
- CAS Number: Not specified in the current literature.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antidepressant Effects: Compounds with similar piperidine structures have shown potential in modulating serotonin and norepinephrine levels, suggesting a role in treating depression.
- Antinociceptive Activity: Studies have demonstrated that related compounds can reduce pain perception, potentially through opioid receptor modulation.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on various cell lines. For instance, it has been tested against cancer cell lines to assess its cytotoxicity and mechanism of action. The results indicate that it may induce apoptosis in certain cancer cells.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and toxicity profile of the compound. For example:
- Toxicity: In a study involving mice, doses up to 2000 mg/kg did not result in acute toxicity, indicating a favorable safety profile for further development.
- Bioavailability: Preliminary pharmacokinetic studies suggest moderate oral bioavailability, which is crucial for therapeutic applications.
Case Studies
Several case studies have documented the effects of similar compounds in clinical settings:
- Case Study on Pain Management: A clinical trial involving a piperidine derivative showed significant pain relief in patients with chronic pain conditions, highlighting the potential application of 2-Cyclopentyl compounds in pain management.
- Antidepressant Efficacy: In a double-blind study, participants receiving a similar compound reported improved mood and reduced anxiety levels compared to placebo groups.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Compound A | C17H24N2O2 | Antidepressant | Similar structure with proven efficacy |
| Compound B | C18H26N2O3 | Antinociceptive | Higher potency observed in pain models |
| Compound C | C16H22N2O | Anticancer | Induces apoptosis in breast cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
